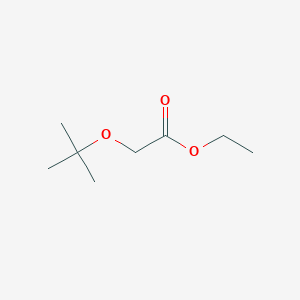

Ethyl 2-(tert-butoxy)acetate

Description

Ethyl 2-(tert-butoxy)acetate is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of an ethyl ester group and a tert-butoxy group attached to an acetate backbone.

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNKTGUIDUXZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42415-65-6 | |

| Record name | ethyl 2-(tert-butoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(tert-butoxy)acetate can be synthesized through the esterification of tert-butyl glycolate with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(tert-butoxy)acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, the ester bond can be hydrolyzed to yield tert-butyl glycolate and ethanol.

Transesterification: The compound can react with other alcohols to form different esters.

Oxidation: Under oxidative conditions, the tert-butoxy group can be converted to a tert-butyl group.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sulfuric acid or sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Tert-butyl glycolate and ethanol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Tert-butyl acetate and other oxidized derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₆O₃

- Appearance : Colorless liquid

- Functional Groups : Ethyl ester and tert-butoxy

Organic Synthesis

Ethyl 2-(tert-butoxy)acetate is predominantly used as an intermediate in organic synthesis, particularly for:

- Pharmaceuticals : It facilitates the synthesis of various pharmaceutical compounds through esterification and transesterification reactions. The tert-butoxy group provides steric protection, allowing selective reactions during multi-step syntheses.

- Agrochemicals : The compound is utilized in the development of herbicides and pesticides, contributing to the formulation of effective agricultural chemicals.

Biological Applications

In biological research, this compound serves as a protecting group for carboxylic acids during peptide synthesis. This application is crucial for:

- Peptide Synthesis : Protecting groups are essential for preventing unwanted reactions during the assembly of complex peptide chains.

Polymer Production

The compound plays a vital role in the production of polymers and resins. Its applications include:

- Coatings and Adhesives : this compound is used in formulating coatings that require specific drying times and adhesion properties.

- Industrial Cleaners : Its solvent properties make it suitable for use in industrial cleaning formulations.

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances selectivity in multi-step reactions |

| Agrochemicals | Herbicide formulation | Improves efficacy of agricultural chemicals |

| Polymer Production | Coatings and adhesives | Provides desirable drying and adhesion properties |

| Biological Research | Protecting group in peptide synthesis | Facilitates complex peptide assembly |

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing a novel anti-inflammatory drug. The compound was utilized to protect reactive carboxylic acid groups during the synthesis process, leading to higher yields and purity of the final product.

Case Study 2: Agrochemical Development

Research highlighted the effectiveness of this compound in formulating a new herbicide that exhibited enhanced activity against common weeds while minimizing environmental impact. The compound's role as an intermediate allowed for the efficient synthesis of active ingredients.

Mechanism of Action

The mechanism of action of ethyl 2-(tert-butoxy)acetate primarily involves its role as a protecting group in organic synthesis. The tert-butoxy group provides steric hindrance, protecting the functional group from unwanted reactions. This protection is crucial in multi-step syntheses where selective reactions are required. The compound can be deprotected under mild acidic conditions, revealing the functional group for further reactions .

Comparison with Similar Compounds

Ethyl acetate: A simpler ester with similar solvent properties but lacks the steric hindrance provided by the tert-butoxy group.

Methyl tert-butyl ether: Shares the tert-butoxy group but is an ether rather than an ester.

Tert-butyl acetate: Similar in structure but does not contain the ethyl ester group.

Uniqueness: Ethyl 2-(tert-butoxy)acetate is unique due to its combination of an ethyl ester and a tert-butoxy group, making it particularly useful as a protecting group in organic synthesis. Its ability to undergo various chemical reactions while providing steric protection sets it apart from simpler esters and ethers .

Biological Activity

Ethyl 2-(tert-butoxy)acetate, a compound with the chemical formula C₉H₁₈O₄, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluation, and implications for therapeutic use, supported by data tables and relevant case studies.

This compound is synthesized through the esterification of tert-butyl alcohol with acetic acid. This process can be optimized using various catalysts to enhance yield and purity. The compound is characterized by its ester functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of ethyl esters and their corresponding prodrugs, including this compound. In a significant study, these compounds were tested against various breast cancer cell lines: MCF-7, SK-BR-3, and MDA-MB-231. The findings indicated that while these esters exhibited some growth inhibition in cancer cells, they were less potent than their parent compounds, specifically the L-γ-methyleneglutamic acid amides .

Table 1: Inhibition of Breast Cancer Cell Growth

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 | 25 | Less potent than parent compound |

| This compound | SK-BR-3 | 30 | Moderate activity |

| This compound | MDA-MB-231 | 28 | Comparable to other esters |

The study highlighted that the introduction of the tert-butoxy group might influence the compound's membrane permeability, thus affecting its bioavailability and overall efficacy .

Pharmacokinetic Studies

Pharmacokinetic (PK) studies were conducted to assess the tissue distribution and metabolic stability of this compound. Results indicated that this compound had a moderate half-life of approximately 0.71 hours in systemic circulation, with significant distribution in liver and kidney tissues. The maximum concentration (Cmax) achieved in the liver was noted to be around 7,291 ng/g at one hour post-administration .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (Liver) | 7,291 ng/g |

| Tmax (Liver) | 1 hour |

| Half-life | 0.71 hours |

Case Studies

A notable case study involved the evaluation of ethyl acetate's effects on various cell lines to determine cytotoxic thresholds. The results indicated that while certain derivatives showed promise as therapeutic agents, they also posed risks of toxicity at higher concentrations . The highest tolerated dosages ranged from 500 to 612 mM across different cell types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.